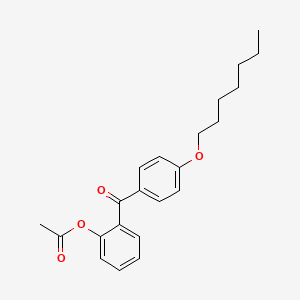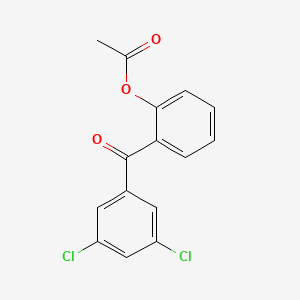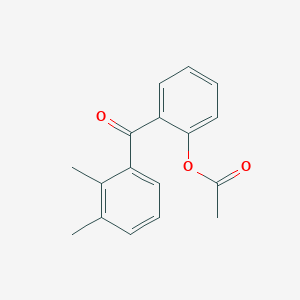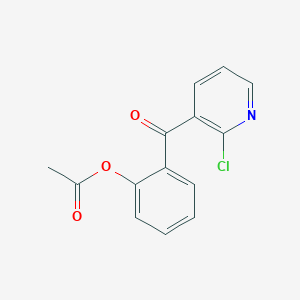
4-Acetylphenyl isocyanate
Vue d'ensemble
Description
4-Acetylphenyl isocyanate, also known as 4-APIC, is a reactive isocyanate . It belongs to the family of isocyanates, which are known for their valuable application in the production of polyurethanes, pesticides, and drugs. It is a colorless to pale yellow liquid with an intensely irritating odor.
Synthesis Analysis
4-APIC can be synthesized by the reaction of acetic anhydride with aniline in the presence of a catalytic amount of hydrochloric acid, followed by reaction with phosgene . The characterization of 4-APIC can be performed through different analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and elemental analysis .Molecular Structure Analysis
The molecular formula of 4-Acetylphenyl isocyanate is C9H7NO2 . It has a molecular weight of 161.16 g/mol . The SMILES string representation of its structure isCC(=O)c1ccc(cc1)N=C=O . Chemical Reactions Analysis
4-Acetylphenyl isocyanate is a reactive isocyanate and had one carbamate unit for every 7.6 graphene carbons . It may be used for the preparation of isocyanate-treated graphene oxide (iGO) . It may also be used for the following syntheses: (4S,5R)-2-oxo-4-(4-phenyl-piperazin-1-ylmethyl)-oxazolidin-5-ylmethyl (4-acetyl-phenyl)-carbamate .Physical And Chemical Properties Analysis
4-Acetylphenyl isocyanate is a solid at room temperature . It has a boiling point of 139 °C/14 mmHg (lit.) and a melting point of 35-37 °C (lit.) .Applications De Recherche Scientifique
Preparation of Isocyanate-Treated Graphene Oxide (iGO)
This compound may be used for the preparation of isocyanate-treated graphene oxide (iGO) . Graphene oxide treated with isocyanates can have improved properties, such as enhanced thermal stability and mechanical strength.
Synthesis of Carbamates
4-Acetylphenyl isocyanate can be used in the synthesis of carbamates . For instance, it has been used in the synthesis of (4S,5R)-2-oxo-4-(4-phenyl-piperazin-1-ylmethyl)-oxazolidin-5-ylmethyl (4-acetyl-phenyl)-carbamate .
Safety and Hazards
4-Acetylphenyl isocyanate is classified as a toxic substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .
Mécanisme D'action
Target of Action
4-Acetylphenyl isocyanate is a reactive isocyanate It is known to interact with a variety of biological targets, primarily proteins and nucleic acids
Mode of Action
The mode of action of 4-Acetylphenyl isocyanate involves its reactivity as an isocyanate . Isocyanates are highly reactive and can readily react with compounds containing active hydrogen atoms, such as water, alcohols, and amines. This reactivity allows 4-Acetylphenyl isocyanate to form covalent bonds with its targets, leading to changes in their structure and function .
Action Environment
The action of 4-Acetylphenyl isocyanate can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactive species in the environment. Moreover, factors such as temperature and pH can also influence its stability and efficacy .
Propriétés
IUPAC Name |
1-(4-isocyanatophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-7(12)8-2-4-9(5-3-8)10-6-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZSVHZOUDIZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197949 | |
| Record name | Ethanone, 1-(4-isocyanatophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylphenyl isocyanate | |
CAS RN |
49647-20-3 | |
| Record name | Ethanone, 1-(4-isocyanatophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049647203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 49647-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(4-isocyanatophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Acetylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















